molecular formula C10H13N5O B11001764 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide

2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide

Cat. No.: B11001764
M. Wt: 219.24 g/mol
InChI Key: XOHKEBMFRBFELC-UHFFFAOYSA-N
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Description

2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide is a synthetic organic compound that features a pyrrole ring substituted with dimethyl groups and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Formation of the Triazole Ring: The triazole ring can be synthesized through the Huisgen cycloaddition reaction, where an azide reacts with an alkyne under copper-catalyzed conditions.

    Coupling of Pyrrole and Triazole Rings: The final step involves coupling the pyrrole and triazole rings through an acetamide linkage, typically using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.

    Reduction: The triazole ring can be reduced to form dihydrotriazole derivatives.

    Substitution: The dimethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include alkyl halides and aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Pyrrole-2,5-dione derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various alkyl or aryl-substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial or anticancer properties.

    Medicine: As a lead compound for the development of new pharmaceuticals.

    Industry: As an intermediate in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide would depend on its specific application. For example, if it is used as an antimicrobial agent, it may inhibit bacterial cell wall synthesis or disrupt membrane integrity. If used as an anticancer agent, it may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-pyrrol-1-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide: Lacks the dimethyl groups on the pyrrole ring.

    2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(1H-1,2,3-triazol-4-yl)acetamide: Contains a different triazole ring.

    2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(1H-1,2,4-triazol-3-yl)acetamide: Contains a different substitution pattern on the triazole ring.

Uniqueness

The presence of both dimethyl groups on the pyrrole ring and the specific triazole ring in 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide may confer unique chemical and biological properties, such as increased stability, enhanced bioactivity, or improved solubility compared to similar compounds.

Properties

Molecular Formula

C10H13N5O

Molecular Weight

219.24 g/mol

IUPAC Name

2-(2,5-dimethylpyrrol-1-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide

InChI

InChI=1S/C10H13N5O/c1-7-3-4-8(2)15(7)5-9(16)13-10-11-6-12-14-10/h3-4,6H,5H2,1-2H3,(H2,11,12,13,14,16)

InChI Key

XOHKEBMFRBFELC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1CC(=O)NC2=NC=NN2)C

Origin of Product

United States

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